molecular formula C25H33ClN4O B12334986 8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-

8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-

Cat. No.: B12334986
M. Wt: 441.0 g/mol
InChI Key: GNEZNEFGHPGYTC-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy- is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 8-Azabicyclo[3.2.1]octane derivatives typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, utilizing advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]octane derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

8-Azabicyclo[3.2.1]octane derivatives have a wide range of scientific research applications. In chemistry, they are used as key intermediates in the synthesis of various complex molecules . In biology and medicine, these compounds have shown potential as therapeutic agents due to their ability to interact with specific molecular targets and pathways . They are also used in the development of new drugs and as tools for studying biological processes.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN4O/c1-15(2)17-6-5-16(3)23(11-17)29-10-9-22-21(14-29)24(28-25(26)27-22)30-18-7-8-19(30)13-20(12-18)31-4/h5-6,11,15,18-20H,7-10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEZNEFGHPGYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)N2CCC3=C(C2)C(=NC(=N3)Cl)N4C5CCC4CC(C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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